Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C₁₂H₁₈N₂O₄ This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a cyclic anhydride under controlled conditions.
Esterification: The resulting spiro compound is then subjected to esterification using methanol in the presence of an acid catalyst to form the methyl ester derivative.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
- 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
Uniqueness
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[45]decane-8-carboxylate is unique due to its specific spiro structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N2O4 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-3-14-10(16)12(13-11(14)17)6-4-8(5-7-12)9(15)18-2/h8H,3-7H2,1-2H3,(H,13,17) |
InChI Key |
YQQGZMLMVNDDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2(CCC(CC2)C(=O)OC)NC1=O |
Origin of Product |
United States |
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